![molecular formula C8H6Cl2N2 B3368090 4-Chloro-1,5-naphthyridine hydrochloride CAS No. 2048273-85-2](/img/structure/B3368090.png)
4-Chloro-1,5-naphthyridine hydrochloride
Overview
Description
4-Chloro-1,5-naphthyridine hydrochloride is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including 4-Chloro-1,5-naphthyridine hydrochloride, involves various strategies . These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of 4-Chloro-1,5-naphthyridine hydrochloride is based on the 1,5-naphthyridine scaffold . Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including 4-Chloro-1,5-naphthyridine hydrochloride, react with electrophilic or nucleophilic reagents . They also undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Scientific Research Applications
Medicinal Chemistry
1,5-Naphthyridine derivatives, including “4-Chloro-1,5-naphthyridine hydrochloride”, have significant importance in the field of medicinal chemistry . Many of these compounds exhibit a great variety of biological activities . They have been found to have antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities . They also find application in the treatment of cardiovascular, central nervous system, and hormonal diseases .
Synthetic Organic Chemistry
These compounds have versatile applications in the field of synthetic organic chemistry . They are used in a wide range of synthetic protocols for the construction of various scaffolds . Classical synthetic protocols such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder are often used for the construction of the main 1,5-naphthyridine scaffold .
Reactivity Studies
1,5-Naphthyridines exhibit interesting reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . This makes them useful in various chemical reactions and transformations .
Ligand for Metal Complexes
1,5-Naphthyridines, including “4-Chloro-1,5-naphthyridine hydrochloride”, can act as ligands for the formation of metal complexes . These complexes have been studied for their potential applications in various fields .
Biological Activity Studies
Fused 1,5-naphthyridines have been found to present a wide variety of biological activities . For example, it was reported that pyronaridine I, a fused 1,5-naphthyridine, has high activity against Plasmodium falciparum and Plasmodium vivax .
Optical Applications
Some fused 1,5-naphthyridines have been studied for their optical applications . These studies explore the potential use of these compounds in the development of new materials and devices .
Safety and Hazards
While the specific safety and hazards information for 4-Chloro-1,5-naphthyridine hydrochloride is not available, general safety measures for handling similar compounds include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is also recommended .
properties
IUPAC Name |
4-chloro-1,5-naphthyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2.ClH/c9-6-3-5-10-7-2-1-4-11-8(6)7;/h1-5H;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRSAZMZPOGNIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1,5-naphthyridine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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